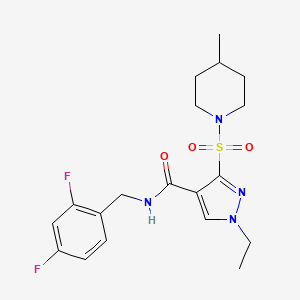

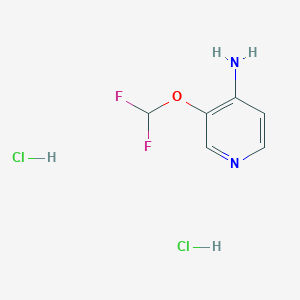

![molecular formula C20H17NO2 B2637060 (2E)-2-[(4-methoxyphenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one CAS No. 1147118-58-8](/img/structure/B2637060.png)

(2E)-2-[(4-methoxyphenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2E)-2-[(4-methoxyphenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one, commonly referred to as 4-methoxycarbazole, is a heterocyclic compound that belongs to the carbazole class of molecules. It is a highly versatile compound that has been used in a variety of scientific research applications due to its unique properties. This compound has been studied extensively and has been found to have a number of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Plant Chemical Defense

The compound plays a significant role in plant chemical defense . Research has shown that silencing two cytochrome P450s involved in diterpene biosynthesis in the wild tobacco Nicotiana attenuata causes severe autotoxicity symptoms that result from the inhibition of sphingolipid biosynthesis by noncontrolled hydroxylated diterpene derivatives . Moreover, the diterpenes’ defensive function is achieved by inhibiting herbivore sphingolipid biosynthesis through postingestive backbone hydroxylation products .

Autotoxicity Avoidance

By regulating metabolic modifications, tobacco plants avoid autotoxicity and gain herbivore defense . This interaction between plants and their insect herbivores can reflect the plant’s solutions to the “toxic waste dump” problem of using potent chemical defenses .

Antibacterial Properties

The compound exhibits moderate antibacterial activity against Gram-positive bacteria including methicillin and multi-drug resistant Staphylococcus aureus . This is the first isolation of an eunicellane-type diterpenoid from bacteria and the first identification of a diterpene synthase and biosynthetic gene cluster responsible for the construction of the eunicellane scaffold .

Structural Dynamics

Interestingly, the compound exists in two distinct ring-flipped bicyclic conformations with a rotational barrier of 16 kcal mol-1 in solution . This structural dynamic nature of the compound could be of interest in the field of molecular dynamics and conformational analysis .

Biosynthesis

The compound has been isolated from soil-dwelling Streptomyces sp. (CL12-4) . The bacterial genome was sequenced, the responsible biosynthetic gene cluster was identified, the function of the terpene synthase was verified, and the core diterpene was heterologously produced .

Phylogenetic Uniqueness

Comparative bioinformatics indicated that the Streptomyces strain from which the compound was isolated is phylogenetically unique and possesses nine terpene synthases .

Eigenschaften

IUPAC Name |

(2E)-2-[(4-methoxyphenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO2/c1-23-15-9-6-13(7-10-15)12-14-8-11-17-16-4-2-3-5-18(16)21-19(17)20(14)22/h2-7,9-10,12,21H,8,11H2,1H3/b14-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKKYPTULUODJY-WYMLVPIESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2CCC3=C(C2=O)NC4=CC=CC=C34 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/2\CCC3=C(C2=O)NC4=CC=CC=C34 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-[(4-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2'-amino-6'-ethyl-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2636979.png)

![2-{[(3-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide](/img/structure/B2636982.png)

![7-[[4-Amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methoxy]-4-methylchromen-2-one](/img/structure/B2636986.png)

![3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2636988.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]thiophene-3-carboxamide](/img/structure/B2636990.png)

![2-[(3-Methyl-1,2-oxazol-5-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2636994.png)

![4-morpholino-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2636998.png)